molecular formula C20H28N4O3S2 B1681861 N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide CAS No. 950003-29-9

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide

Cat. No. B1681861
M. Wt: 436.6 g/mol
InChI Key: MPFYPLDZUAPMEA-UHFFFAOYSA-N
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Description

“N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide” is a chemical compound with the sum formula C20H28N4O3S2 and a molecular weight of 436.59 g/mol . It is a compound that falls under the category of thiophene derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a carboxamide group . The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom . The piperazine ring is a six-membered ring containing two nitrogen atoms . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule . As a thiophene derivative, this compound may undergo reactions typical of thiophenes, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 436.59 g/mol . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .

Safety And Hazards

The safety instructions and hazards associated with this compound are not explicitly mentioned in the search results . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

Thiophene derivatives, including this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-3-24(4-2)29(26,27)19-11-10-18(28-19)16-21-20(25)23-14-12-22(13-15-23)17-8-6-5-7-9-17/h5-11H,3-4,12-16H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYPLDZUAPMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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